molecular formula C21H21NO B1588319 (S)-2-Amino-1,1,3-triphenylpropan-1-ol CAS No. 79868-78-3

(S)-2-Amino-1,1,3-triphenylpropan-1-ol

Cat. No. B1588319
CAS RN: 79868-78-3
M. Wt: 303.4 g/mol
InChI Key: KBXBDYRXZGBOIH-FQEVSTJZSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, etc. These properties can often be predicted using computational methods .

Scientific Research Applications

  • Chemical Reactions and Synthesis : This compound has been utilized in chemical reactions, particularly in asymmetric synthesis. For example, Itsuno et al. (1985) explored its use in enantio-selective reduction of ketones and oxime ethers, resulting in optically active alcohols and amines (Itsuno et al., 1985). Liu et al. (2004) found that it effectively catalyzes the addition reaction of alkynylzinc reagent to aromatic ketones, producing chiral tertiary propargylic alcohols (Liu et al., 2004).

  • Antimalarial Activity : A study by Robin et al. (2007) on microwave-assisted ring opening of epoxides synthesized a series of 1-aminopropan-2-ols, including derivatives of "(S)-2-Amino-1,1,3-triphenylpropan-1-ol", and evaluated their effectiveness against malaria strains (Robin et al., 2007). D’hooghe et al. (2011) also investigated its derivatives for antimalarial activity, finding moderate antiplasmodial effects against both chloroquine-sensitive and resistant strains of Plasmodium falciparum (D’hooghe et al., 2011).

  • Biological Properties and Antioxidant Activity : Malakyan et al. (2010) studied the antioxidant and membrane stabilizing properties of hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols in vitro. They found that these compounds exhibited a significant anti-hemolytic effect on the model of erythrocyte oxidative stress, suggesting their potential biological activity with weakly expressed antioxidant properties and membrane stabilizing effects due to interaction with cell membrane components (Malakyan et al., 2010).

  • Microbial Metabolism : Turner (1967) studied the metabolism of amino ketones, including 1-aminopropan-2-ol dehydrogenase in Escherichia coli, which is related to the metabolic pathway of "(S)-2-Amino-1,1,3-triphenylpropan-1-ol" (Turner, 1967).

Safety And Hazards

Understanding the safety and hazards of a compound is crucial. This involves studying its toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

Future directions could involve new methods of synthesis, new applications of the compound, environmental impact mitigation strategies, etc .

properties

IUPAC Name

(2S)-2-amino-1,1,3-triphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXBDYRXZGBOIH-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427476
Record name (2S)-2-Amino-1,1,3-triphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-1,1,3-triphenylpropan-1-ol

CAS RN

79868-78-3
Record name (2S)-2-Amino-1,1,3-triphenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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